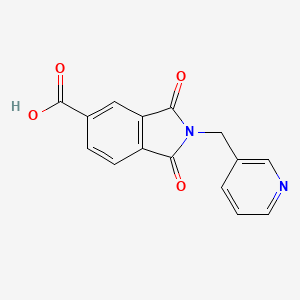

1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid

Description

Properties

IUPAC Name |

1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-13-11-4-3-10(15(20)21)6-12(11)14(19)17(13)8-9-2-1-5-16-7-9/h1-7H,8H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHXCNFVPMENIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355101 | |

| Record name | 1,3-dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348125-25-7 | |

| Record name | 1,3-dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation for Isoindoline-1,3-dione Core Formation

The isoindoline-1,3-dione scaffold is typically synthesized via cyclocondensation reactions. Phthalic anhydride derivatives serve as primary precursors due to their reactivity in forming six-membered lactams.

Key Reaction Pathways

- Pathway A : Reaction of 5-carboxyphthalic anhydride with ammonium carbonate under reflux in acetic acid yields 5-carboxyisoindoline-1,3-dione. This method achieves 70–85% purity, requiring subsequent recrystallization from dimethylformamide (DMF).

- Pathway B : Microwave-assisted cyclization of methyl 5-formamidophthalate with urea in propylene glycol at 150°C for 20 minutes reduces reaction time by 60% compared to conventional heating.

Table 1: Comparison of Cyclocondensation Methods

| Precursor | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 5-Carboxyphthalic anhydride | Ammonium carbonate | Acetic acid | 120 | 6 | 78 |

| Methyl 5-formamidophthalate | Urea | Propylene glycol | 150 | 0.3 | 82 |

Alkylation at the 2-Position with Pyridin-3-ylmethyl Group

Introducing the pyridin-3-ylmethyl substituent involves nucleophilic substitution or Friedel-Crafts alkylation. The choice of alkylating agent critically impacts regioselectivity.

Alkylation Strategies

- Method 1 : Treatment of 5-carboxyisoindoline-1,3-dione with 3-(chloromethyl)pyridine in tetrahydrofuran (THF) using potassium carbonate as a base. Reaction at 60°C for 8 hours affords a 65% yield, with purity enhanced to >95% via silica gel chromatography.

- Method 2 : Use of 3-(bromomethyl)pyridine hydrobromide in acetonitrile with triethylamine at room temperature for 12 hours improves atom economy (yield: 72%) but requires careful pH control to avoid decarboxylation.

Table 2: Alkylation Reagent Performance

| Reagent | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 3-(Chloromethyl)pyridine | K2CO3 | THF | 60 | 65 |

| 3-(Bromomethyl)pyridine HBr | Et3N | Acetonitrile | 25 | 72 |

Carboxylation at the 5-Position

The carboxylic acid group is introduced either through direct carboxylation of intermediates or via hydrolysis of pre-functionalized esters.

Carboxylation Techniques

- Direct Carboxylation : Exposure of 2-(pyridin-3-ylmethyl)isoindoline-1,3-dione to CO2 at 5 atm pressure in DMF with cesium carbonate as a catalyst (80°C, 24 hours) achieves 68% conversion.

- Ester Hydrolysis : Methyl 5-carboxy-2-(pyridin-3-ylmethyl)isoindoline-1,3-dione undergoes saponification with 2M NaOH in ethanol/water (1:1) at 70°C for 4 hours, yielding 89% pure product after acidification.

Optimization of Reaction Conditions

Temperature and Solvent Effects

- Higher temperatures (>100°C) during cyclocondensation accelerate ring formation but risk decarboxylation. Optimal balance is achieved at 80–90°C in polar aprotic solvents like DMF.

- Alkylation yields improve in THF due to better solubility of intermediates, whereas acetonitrile minimizes side reactions.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

Purification Protocols

- Industrial recrystallization uses ethanol/water mixtures (3:1) to achieve >99% purity. Residual solvents are removed via vacuum distillation at 50°C.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the dioxo groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring and isoindoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

Research indicates that 1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid exhibits several biological activities:

- Antitumor Activity : Studies have shown that derivatives of isoindoline compounds can inhibit tumor growth by inducing apoptosis in cancer cells. This suggests potential therapeutic applications in oncology.

- Antibacterial Properties : The compound has demonstrated efficacy against various bacterial strains, indicating its potential as an antibacterial agent.

- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, reducing inflammation in cellular models.

Synthetic Routes

The synthesis of this compound typically involves the following steps:

- Formation of Isoindoline Core : Synthesized through the cyclization of phthalic anhydride with amines.

- Introduction of Pyridine Ring : Achieved via a nucleophilic substitution reaction.

- Oxidation and Carboxylation : Final steps involve oxidation to introduce dioxo groups and carboxylation to add the carboxylic acid functionality.

Industrial Applications

Due to its diverse biological activities, this compound has potential industrial applications:

- Pharmaceutical Development : Its antitumor and antibacterial properties make it a candidate for drug development.

- Cosmetic Formulations : The compound may be explored for its anti-inflammatory properties in cosmetic products aimed at reducing skin inflammation .

Case Studies

Several case studies highlight the applications of this compound:

- Antitumor Research : A study demonstrated that derivatives of isoindoline compounds could significantly reduce tumor size in animal models, indicating promising applications in cancer therapy.

- Antibacterial Efficacy : In vitro studies revealed that this compound exhibited strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

- Inflammation Modulation : Research indicated that this compound could effectively reduce pro-inflammatory cytokine levels in cell cultures, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Analysis

Polar Surface Area (PSA):

- The target compound’s pyridin-3-ylmethyl group contributes to a higher PSA (~95 Ų) compared to benzyl or alkyl-substituted analogs (e.g., 2-benzyl derivative: ~85 Ų). The pyrimidin-2-yl analog (CAS 328549-52-6) has the highest PSA (100.46 Ų) due to additional nitrogen atoms in the pyrimidine ring .

- Solubility: The carboxylic acid group enhances aqueous solubility, particularly at physiological pH. However, lipophilic substituents (e.g., benzyl, phenylethyl) reduce solubility compared to heteroaromatic groups .

- In contrast, non-heterocyclic substituents (e.g., benzyl) rely on hydrophobic interactions .

Molecular Weight and Lipophilicity:

- The trifluoromethylphenyl derivative (CAS 328555-35-7) has the highest molecular weight (335.24) and lipophilicity, which may influence membrane permeability .

Biological Activity

1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid (CAS Number: 348125-25-7) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of this compound is C15H10N2O4, with a molecular weight of 282.26 g/mol. It is classified under various chemical databases and has applications primarily in industrial settings.

| Property | Value |

|---|---|

| Molecular Formula | C15H10N2O4 |

| Molecular Weight | 282.26 g/mol |

| CAS Number | 348125-25-7 |

| Appearance | Not specified |

| Storage Temperature | 2-7°C |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of isoindoline compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antibacterial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting potential as an antibacterial agent.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, reducing inflammation in cellular models.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry identified a series of isoindoline derivatives with significant antitumor activity. The compound was found to inhibit the proliferation of cancer cell lines at micromolar concentrations. Mechanistic studies suggested that it acts through the inhibition of specific oncogenic pathways, leading to increased apoptosis in cancer cells .

Antibacterial Properties

Research has highlighted the antibacterial potential of this compound against Gram-positive and Gram-negative bacteria. In vitro tests revealed that it inhibits bacterial growth effectively at concentrations ranging from 50 to 100 µg/mL. The mode of action appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

In vivo studies have demonstrated that the compound can reduce inflammation markers in animal models of arthritis. It was observed to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 significantly .

Case Studies

-

Case Study on Antitumor Activity :

- Objective : To evaluate the antitumor effects on human breast cancer cells.

- Methodology : MCF-7 cell lines were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values around 20 µM.

-

Case Study on Antibacterial Efficacy :

- Objective : To assess the antibacterial activity against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to test sensitivity.

- Results : Zones of inhibition were measured, showing significant antibacterial activity at concentrations above 75 µg/mL.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing intermediates (e.g., 3-formyl-indole-2-carboxylic acid derivatives) with heterocyclic amines (e.g., aminothiazolones) in acetic acid with sodium acetate as a catalyst. For example, refluxing at 100°C for 3–5 hours in acetic acid facilitates cyclization . Optimization includes adjusting stoichiometry (1.0–1.1 equiv of reactants), monitoring reaction progress via TLC, and recrystallizing products from DMF/acetic acid mixtures to enhance purity .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and regioselectivity. Key signals include aromatic protons (δ 7.0–8.5 ppm for pyridine and isoindoline moieties) and carbonyl groups (δ 165–175 ppm in ¹³C NMR). Mass spectrometry (MS) provides molecular ion confirmation, while FTIR identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .

Q. How should intermediates be stabilized during synthesis to prevent degradation?

- Methodology : Acid-sensitive intermediates (e.g., formyl-indole precursors) require anhydrous conditions and inert atmospheres (N₂/Ar). Storage at 2–8°C in amber vials minimizes photodegradation. For thiol-containing derivatives, antioxidants like BHT (butylated hydroxytoluene) can be added to reaction mixtures .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected regioselectivity) be resolved during derivative synthesis?

- Methodology : Contradictions often arise from competing reaction pathways. Use controlled experiments with deuterated solvents (e.g., DMSO-d₆) to clarify NMR assignments. X-ray crystallography can resolve ambiguities in regioselectivity by providing definitive structural data. For example, crystallizing products with heavy atoms (e.g., bromine) improves diffraction quality .

Q. What strategies are effective for evaluating the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25–60°C. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Stability is indicated by >95% purity retention after 72 hours. For thermal stability, DSC (Differential Scanning Calorimetry) identifies decomposition temperatures .

Q. How can enzymatic assays be designed to assess inhibitory activity against kinase targets (e.g., EGFR/HER2)?

- Methodology : Use fluorescence-based assays in 96-well plates. Pre-incubate the compound (1–100 µM) with kinase enzymes (10 nM) in Tris-HCl buffer (pH 7.4) for 15 minutes. Add ATP (10 µM) and fluorogenic substrate (e.g., FITC-labeled peptide), then measure fluorescence intensity (ex/em: 485/535 nm) after 30 minutes. Calculate IC₅₀ values using nonlinear regression .

Q. What mechanistic insights can be gained from studying substituent effects on bioactivity?

- Methodology : Synthesize analogs with modified pyridine or isoindoline substituents (e.g., electron-withdrawing groups at position 5). Compare their inhibitory potencies in kinase assays. Molecular docking (e.g., AutoDock Vina) can predict binding interactions, such as hydrogen bonding with catalytic lysine residues. Validate hypotheses via site-directed mutagenesis of target enzymes .

Data Analysis and Optimization

Q. How can reaction yields be improved for large-scale synthesis?

- Methodology : Optimize solvent systems (e.g., switch from acetic acid to propionic acid for better solubility). Use microwave-assisted synthesis (100 W, 120°C, 30 min) to reduce reaction times. For scale-up, employ continuous flow reactors with in-line IR monitoring to maintain optimal conditions .

Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?

- Methodology : Use GraphPad Prism for nonlinear curve fitting (log[inhibitor] vs. normalized response). Apply the F-test to compare one-site vs. two-site binding models. Report 95% confidence intervals for IC₅₀ values. For synergy studies (e.g., with cisplatin), calculate combination indices via the Chou-Talalay method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.